The synthesis of ditert-butyl (2S)-2-aminobutanedioate typically involves the protection of the amino and carboxylic acid functionalities found in L-aspartic acid. The general method for synthesizing this compound can be described as follows:
The reaction parameters typically include controlled temperature and pH to ensure optimal yields and purity of the product.
The molecular structure of ditert-butyl (2S)-2-aminobutanedioate features a backbone derived from butanedioic acid with two tert-butyl ester groups attached to the carboxylic acid functionalities. The stereochemistry at the 2-position is specified as (2S), indicating that the amino group is oriented in a specific spatial configuration.
The compound's structure can be represented by its SMILES notation: CC(C)(C)OC(=O)C[C@H](N)C(=O)OC(C)(C)C
.
Ditert-butyl (2S)-2-aminobutanedioate participates in various chemical reactions typical for amino acids and esters:
These reactions are crucial for applications in peptide synthesis and modifications.
The mechanism of action for ditert-butyl (2S)-2-aminobutanedioate primarily revolves around its role as an intermediate in peptide synthesis:
This mechanism highlights its utility in synthesizing more complex peptides and proteins.
Ditert-butyl (2S)-2-aminobutanedioate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis.
Ditert-butyl (2S)-2-aminobutanedioate finds applications across several fields:
CAS No.: 13465-08-2
CAS No.: 102-94-3
CAS No.: 98569-64-3
CAS No.: